Cyclopentanol
Overview
Description
Cyclopentanol, also known as cyclopentyl alcohol, is an organic compound categorized under the cycloalkanols class. It is a secondary alcohol with the molecular formula C₅H₁₀O. The structure of this compound consists of a five-membered carbon ring (cyclopentane) with a hydroxyl group (-OH) attached to one of the carbon atoms. This compound is a colorless liquid at room temperature and has a distinctive, somewhat unpleasant odor due to the presence of the hydroxyl group .
Synthetic Routes and Reaction Conditions:
Reduction of Cyclopentanone: One common method to synthesize this compound involves the reduction of cyclopentanone using sodium borohydride. In this reaction, cyclopentanone is mixed with sodium borohydride in an alcohol solvent such as methanol or ethanol.
Hydrogenation of Cyclopentene: Another method involves the hydrogenation of cyclopentene in the presence of a metal catalyst such as palladium or platinum.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, this compound is often produced by the catalytic hydrogenation of cyclopentanone.
Selective Conversion of Furfural: Another industrial method involves the selective conversion of furfural to cyclopentanone or this compound using copper-cobalt catalysts.
Mechanism of Action
Target of Action
Cyclopentanol, also known as cyclopentyl alcohol Its derivative, cyclopentolate, is an anticholinergic used in ophthalmology .
Mode of Action
Cyclopentolate, a derivative of this compound, works by blocking muscarinic receptors in the eye, leading to dilation of the pupil (mydriasis) and preventing the eye from accommodating for near vision (cycloplegia) .
Biochemical Pathways
This compound is metabolized by Comamonas sp. strain NCIMB 9872 through a five-step conversion process to glutaric acid . The enzymes involved in this pathway are this compound dehydrogenase, cyclopentanone 1,2-monooxygenase, a ring-opening 5-valerolactone hydrolase, 5-hydroxyvalerate dehydrogenase, and 5-oxovalerate dehydrogenase .
Pharmacokinetics
Its boiling point is 413 k , and its triple point is between 255.6 K and 257.4 K .
Result of Action
The primary result of this compound action in biological systems is its metabolism to glutaric acid by the aforementioned pathway
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, as indicated by its specific boiling and triple points . Additionally, the presence of specific microorganisms, such as Comamonas sp. strain NCIMB 9872, can influence its metabolism .
Biochemical Analysis
Biochemical Properties
Cyclopentanol plays a significant role in biochemical reactions. It is involved in the oxidation process by Pseudomonas N.C.I.B. 9872, where this compound is converted to cyclopentanone . This interaction involves enzymes that facilitate the oxidation process.
Molecular Mechanism
This compound exerts its effects at the molecular level through a series of reactions. It is initially converted to cyclopentanone, which then undergoes further transformations . These changes involve binding interactions with biomolecules and potential changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in the process of converting biomass furfural into this compound, an unprecedented rearrangement product selectivity of 89.1% to this compound was achieved .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is converted to cyclopentanone in the oxidation process, suggesting it interacts with enzymes that facilitate this transformation .
Chemical Reactions Analysis
Cyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation:
Oxidation to Cyclopentanone: this compound can be oxidized to cyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction:
Reduction to Cyclopentane: this compound can be reduced to cyclopentane by hydrogenation in the presence of a metal catalyst such as palladium on carbon.
Substitution:
Scientific Research Applications
Cyclopentanol has several applications in scientific research and industry:
Chemistry:
Precursor in Synthesis: this compound is used as a precursor in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceuticals: this compound serves as a building block in the synthesis of therapeutic molecules.
Industry:
Comparison with Similar Compounds
Cyclopentanol can be compared with other similar compounds such as cyclohexanol, cyclobutanol, and cyclopropanol.
Cyclohexanol:
Structure: Cyclohexanol has a six-membered carbon ring with a hydroxyl group, making it a primary alcohol.
Boiling Point: Cyclohexanol has a higher boiling point compared to this compound due to its larger ring size and increased hydrogen bonding.
Cyclobutanol:
Structure: Cyclobutanol has a four-membered carbon ring with a hydroxyl group, making it a secondary alcohol.
Reactivity: Cyclobutanol is less stable than this compound due to the ring strain in the four-membered ring.
Cyclopropanol:
Structure: Cyclopropanol has a three-membered carbon ring with a hydroxyl group, making it a secondary alcohol.
Reactivity: Cyclopropanol is highly reactive due to the significant ring strain in the three-membered ring.
This compound’s unique five-membered ring structure provides a balance between stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
cyclopentanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c6-5-3-1-2-4-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIXKGXIYUWCLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Record name | CYCLOPENTANOL | |
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DSSTOX Substance ID |
DTXSID1033371 | |
Record name | Cyclopentanol | |
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Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclopentanol appears as a colorless viscous liquid with a pleasant odor. Slightly less dense than water. Vapors heavier than air. Used to make perfumes and pharmaceuticals., Colorless viscous liquid with a pleasant odor; [Hawley], Liquid | |
Record name | CYCLOPENTANOL | |
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Record name | Cyclopentanol | |
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Boiling Point |
140.4 °C @ 760 MM HG | |
Record name | CYCLOPENTANOL | |
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Flash Point |
124 °F (NFPA, 2010), 124 °F (51 °C) (CLOSED CUP) | |
Record name | CYCLOPENTANOL | |
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Solubility |
SOL IN ALCOHOL, ETHER, ACETONE; SLIGHTLY SOL IN WATER, Sparingly soluble in water. Soluble in ethanol. | |
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Density |
0.9478 @ 20 °C/4 °C | |
Record name | CYCLOPENTANOL | |
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Vapor Density |
2.97 (AIR= 1) | |
Record name | CYCLOPENTANOL | |
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Vapor Pressure |
2.49 [mmHg], 1892 mm Hg @ 25 °C | |
Record name | Cyclopentanol | |
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Color/Form |
Colorless, viscous liquid | |
CAS No. |
96-41-3 | |
Record name | CYCLOPENTANOL | |
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Melting Point |
-19 °C | |
Record name | CYCLOPENTANOL | |
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Retrosynthesis Analysis
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